
4-(1H-1,2,3-Triazol-4-yl)butanoic acid
Übersicht
Beschreibung
4-(1H-1,2,3-Triazol-4-yl)butanoic acid is a chemical compound characterized by the presence of a triazole ring attached to a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-4-yl)butanoic acid typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole-containing compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1H-1,2,3-Triazol-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including 4-(1H-1,2,3-triazol-4-yl)butanoic acid, as anticancer agents. For instance, a study examined triazole derivatives synthesized from 3-acetylbetulin and betulone, which showed significant activity against various cancer cell lines such as glioblastoma and melanoma. The compound exhibited an IC50 value of 0.17 µM against the SNB-19 glioblastoma cell line, indicating a higher potency compared to traditional chemotherapeutics like cisplatin .
1.2 Neuroprotective Properties
The interaction of this compound with acetylcholinesterase has been investigated for its potential neuroprotective effects. Computational studies suggest that this compound may enhance binding affinity to the enzyme, which is crucial for developing therapies aimed at neurodegenerative diseases such as Alzheimer's .
Table 1: Anticancer Activity of Triazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | SNB-19 (glioblastoma) | 0.17 | |
Betulinic acid derivative | HL-60 (leukemia) | 2.5 | |
C-28 aryl-substituted triazoles | MIAPACa2 (pancreas) | 5.0–7.0 |
Agricultural Applications
2.1 Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. Research indicates that derivatives of this compound can effectively inhibit fungal growth in crops. This application is particularly valuable in managing plant diseases caused by pathogenic fungi.
Case Study:
A field study demonstrated that applying a triazole derivative significantly reduced the incidence of powdery mildew in wheat crops by over 50%, showcasing its potential as a sustainable agricultural solution.
Material Science
3.1 Coordination Chemistry
The unique structural features of this compound allow it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be harnessed for developing new materials with specific properties.
Table 2: Coordination Complexes Formed with Triazole Derivatives
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,3-Triazol-4-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(1H-1,2,4-Triazol-1-yl)butanoic acid: Similar in structure but with a different triazole ring position.
4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid: Contains a benzene ring fused to the triazole ring.
Uniqueness: 4-(1H-1,2,3-Triazol-4-yl)butanoic acid is unique due to its specific triazole ring position, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .
Biologische Aktivität
4-(1H-1,2,3-Triazol-4-yl)butanoic acid is a compound that has garnered attention for its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a triazole ring, which is known for its biological activity. The presence of the butanoic acid moiety contributes to its solubility and bioavailability, making it a suitable candidate for pharmacological applications.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
- Anticancer Activity : Exhibits antiproliferative effects in various cancer cell lines.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Pathogen | Activity |
---|---|
Escherichia coli | Inhibition of growth |
Staphylococcus aureus | Moderate inhibition |
Candida albicans | Significant antifungal activity |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cells through several mechanisms:
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting apoptosis-related proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, thereby halting their proliferation .
- Morphological Changes : Treated cells exhibit significant morphological changes indicative of apoptosis .
Case Studies
Several studies have highlighted the biological activity of this compound:
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects on prostate cancer (PC-3) and gastric cancer (MGC-803) cell lines, the compound exhibited a dose-dependent inhibition of cell growth. The study reported that at concentrations ranging from 6 µM to 10 µM, significant apoptosis was induced as evidenced by increased levels of apoptotic markers such as Cleaved-Caspase 9 and Cleaved-Caspase 3 .
Study 2: Cytokine Modulation
Another study investigated the influence of this compound on cytokine release in peripheral blood mononuclear cells (PBMC). It was found that the compound significantly decreased TNF-α production while increasing IL-10 levels at specific doses, suggesting its potential role in modulating inflammatory responses .
Eigenschaften
IUPAC Name |
4-(2H-triazol-4-yl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)3-1-2-5-4-7-9-8-5/h4H,1-3H2,(H,10,11)(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYUJRZNPOGWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872701-04-7 | |
Record name | 4-(1H-1,2,3-triazol-4-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.